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Iodoacetamido-PEG3-NHS ester

Cat. No.: B13715122
M. Wt: 486.26 g/mol
InChI Key: YEJJXRYBSIFYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Modern Chemical Biology and Bioconjugation

Chemical biology aims to understand and manipulate biological systems using chemical tools. A cornerstone of this field is bioconjugation, the process of covalently linking molecules to impart new functions. broadpharm.com Heterobifunctional crosslinkers, such as Iodoacetamido-PEG3-NHS ester, are central to bioconjugation as they possess two different reactive groups, enabling the connection of distinct molecular entities. scbt.comthermofisher.com This capability is crucial for creating well-defined bioconjugates for a multitude of applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the functionalization of surfaces for diagnostic and material science purposes. scbt.comthermofisher.com

The power of heterobifunctional reagents lies in their ability to facilitate sequential or two-step conjugations. thermofisher.comgbiosciences.com This approach minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with homobifunctional crosslinkers that have identical reactive groups at both ends. gbiosciences.comresearchgate.net By allowing for the controlled reaction of one functional group at a time, researchers can achieve a higher degree of precision and homogeneity in their final bioconjugates.

Overview of this compound as a Multifunctional Reagent

This compound is a prime example of a multifunctional reagent designed for specific and controlled bioconjugation. Its structure consists of three key components: an iodoacetamide (B48618) group, a three-unit polyethylene (B3416737) glycol (PEG3) linker, and an N-hydroxysuccinimide (NHS) ester. broadpharm.commedchemexpress.comszabo-scandic.com

The iodoacetamide moiety is a well-established reactive group that specifically targets sulfhydryl (thiol) groups, which are present in the amino acid cysteine. axispharm.com This reaction, known as alkylation, forms a stable thioether bond. The NHS ester, on the other hand, is highly reactive towards primary amines, such as those found on the side chain of the amino acid lysine (B10760008) and at the N-terminus of proteins. thermofisher.comthermofisher.com This reaction results in the formation of a stable amide bond. thermofisher.com The distinct reactivity of these two groups allows for the selective and sequential conjugation to different functional groups on biomolecules.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C15H23IN2O8 nih.gov
Molecular Weight 486.26 g/mol szabo-scandic.combroadpharm.com
CAS Number 2512227-27-7 szabo-scandic.com
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF broadpharm.com

Significance of Polyethylene Glycol (PEG) Linkers in Research Applications

The polyethylene glycol (PEG) linker is not merely a spacer; it plays a crucial role in the functionality and efficacy of the bioconjugate. precisepeg.comcreativepegworks.com PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal component for in vivo applications. creativepegworks.comnih.gov

The inclusion of a PEG linker in a bioconjugate offers several advantages:

Increased Solubility: PEGylation, the process of attaching PEG chains, can significantly enhance the aqueous solubility of hydrophobic molecules, which is often a challenge in drug development. precisepeg.comcreativepegworks.com

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. precisepeg.comnih.gov

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, the PEG linker can prolong its circulation time in the bloodstream by reducing renal clearance. axispharm.com

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, thereby increasing their stability. precisepeg.comcreativepegworks.com

Reduced Steric Hindrance: The flexible PEG chain provides a spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity. precisepeg.com

The PEG3 linker in this compound offers a balance between providing these benefits and maintaining a relatively short and defined linker length, which can be critical for certain applications where precise distance control is required. purepeg.com

Interactive Data Table: Functional Groups of this compound and Their Targets

Functional GroupReactive TowardsResulting BondTypical pH for ReactionSource
Iodoacetamide Sulfhydryls (e.g., Cysteine)Thioether7.5 - 8.5 axispharm.com
NHS Ester Primary Amines (e.g., Lysine, N-terminus)Amide7.0 - 8.5 thermofisher.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23IN2O8 B13715122 Iodoacetamido-PEG3-NHS ester

Properties

Molecular Formula

C15H23IN2O8

Molecular Weight

486.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C15H23IN2O8/c16-11-12(19)17-4-6-24-8-10-25-9-7-23-5-3-15(22)26-18-13(20)1-2-14(18)21/h1-11H2,(H,17,19)

InChI Key

YEJJXRYBSIFYDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CI

Origin of Product

United States

Mechanistic Insights into Iodoacetamido Peg3 Nhs Ester Reactivity in Research Systems

N-Hydroxysuccinimide (NHS) Ester Amine Reactivity

The NHS ester function is primarily employed for its ability to react with primary aliphatic amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues. thermofisher.comglenresearch.com

The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com The process is initiated when the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester. glenresearch.com This leads to the formation of a transient tetrahedral intermediate. Subsequently, the complex collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the reagent and the target molecule. glenresearch.comchemistrysteps.com This reaction is efficient and results in a permanent covalent linkage. thermofisher.com

The efficiency of the amine-acylation reaction is critically dependent on the pH of the reaction buffer. lumiprobe.com Primary amines are only nucleophilic in their deprotonated, uncharged state (-NH2). At acidic or neutral pH, these groups are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (-NH3+). Therefore, the reaction is typically conducted in buffers with a pH range of 7.2 to 8.5 to ensure a sufficient concentration of deprotonated amines to drive the reaction forward. thermofisher.com

However, a major competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of this hydrolysis reaction also increases with pH. thermofisher.com This creates a narrow optimal window for the conjugation reaction. At a pH that is too high (e.g., > 8.5-9.0), the rapid hydrolysis of the NHS ester can significantly reduce the yield of the desired conjugate. lumiprobe.com The choice of buffer is also important; buffers containing primary amines, such as Tris, are generally avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com

Table 1: Effect of pH on the Stability of NHS Esters in Aqueous Solution

pHTemperatureHalf-life of HydrolysisImplication for Reaction Efficiency
7.00°C4 - 5 hoursSlower amine reaction, but greater ester stability. thermofisher.com
8.04°C1 hourA good balance between amine reactivity and ester stability. thermofisher.com
8.64°C10 minutesHigh rate of amine reaction, but also very rapid hydrolysis. thermofisher.comthermofisher.com

The amide bond formed through the reaction of the NHS ester and a primary amine is exceptionally stable. glenresearch.com This stability is a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the carbon-nitrogen bond. mdpi.com Under typical physiological conditions, this covalent linkage is resistant to cleavage, ensuring the long-term integrity of the resulting conjugate. libretexts.org The kinetic stability of the amide bond is a cornerstone of its utility in creating robustly linked biomolecules for a variety of research applications. mdpi.comlibretexts.org

Iodoacetamide (B48618) Thiol Reactivity

The iodoacetamide group at the other end of the Iodoacetamido-PEG3-NHS ester molecule provides reactivity towards sulfhydryl (thiol) groups, which are found on cysteine residues in proteins and peptides. medchemexpress.commedchemexpress.com

The reaction of the iodoacetamide moiety with a sulfhydryl group is an alkylation reaction that proceeds via a nucleophilic substitution (Sɴ2) mechanism. vaia.comthermofisher.com For the reaction to occur, the sulfhydryl group must be in its deprotonated thiolate form (-S⁻), which is a potent nucleophile. The thiolate anion attacks the carbon atom bearing the iodine, displacing the iodide ion, which is an excellent leaving group. vaia.comaskfilo.com This results in the formation of a stable, covalent thioether bond. The reaction is generally performed at a pH of around 8.3 to ensure the sulfhydryl group is sufficiently deprotonated to be reactive. thermofisher.com

Under controlled pH conditions (pH 6.5-7.5 for maleimides, with iodoacetamides being effective up to pH 8.3), iodoacetyl groups exhibit high specificity for sulfhydryl groups. thermofisher.com While side reactions with other nucleophilic residues such as histidine, tyrosine, and lysine are possible, they typically require harsher conditions, such as a large excess of the alkylating agent or a higher pH. thermofisher.comresearchgate.net The thioether linkage formed is a robust, non-reversible covalent bond that provides a stable connection between the PEG linker and the thiol-containing molecule. thermofisher.com This high degree of specificity allows for the targeted modification of cysteine residues, even in complex biological mixtures.

Table 2: Reactivity Profile of this compound

Reactive GroupTarget Functional GroupReaction TypeOptimal pH RangeResulting Covalent Bond
NHS EsterPrimary Amine (-NH₂)Nucleophilic Acyl Substitution7.2 - 8.5Amide thermofisher.com
IodoacetamideSulfhydryl (-SH)Alkylation (Sɴ2)~ 8.3Thioether thermofisher.com

Orthogonal Reactivity of the Boc-Protected Amine Moiety

The design of this compound purposefully includes a Boc-protected amine to enable a three-step sequential modification strategy. Orthogonal reactivity, in this context, refers to the ability to perform distinct chemical reactions on the iodoacetamide and NHS ester groups without affecting the Boc-protected amine. organic-chemistry.org The Boc group is chemically stable under the typical conditions required for the other two groups to react.

The iodoacetamide group serves as an alkylating agent that readily and covalently reacts with sulfhydryl (thiol) groups, found in cysteine residues of proteins, at a pH range of 6.5-7.5. thermofisher.commedchemexpress.com The NHS ester, on the other hand, is highly reactive towards primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond, typically at a pH of 7.2-8.5. nih.gov

Crucially, the Boc protecting group is resistant to the nucleophilic and basic conditions used for these conjugations. organic-chemistry.org Its removal requires acidic conditions, which are not employed during the initial iodoacetamide and NHS ester coupling steps. This inherent stability allows for the initial conjugation of the crosslinker to two different molecules (one via the thiol-reactive end and one via the amine-reactive end) while keeping the third amine functionality masked and available for a subsequent, distinct chemical transformation.

Strategies for Selective Deprotection for Subsequent Functionalization

Once the iodoacetamide and NHS ester functionalities have been utilized to form the desired conjugate, the latent amine can be unmasked by removing the Boc group. This selective deprotection is a critical step that enables the introduction of a third molecule or functional moiety, such as a fluorescent dye, an affinity tag, or another bioactive molecule. The choice of deprotection strategy is vital to ensure the integrity of the newly formed conjugate and its existing thioether and amide bonds.

The most common method for Boc deprotection is acidolysis. acsgcipr.org This process is typically achieved using strong acids under anhydrous conditions. The reaction proceeds via the generation of a tert-butyl cation, which then fragments to isobutylene. acsgcipr.org However, for complex biomolecules, milder and more selective conditions are often necessary to prevent degradation of the conjugate.

Several strategies for selective Boc deprotection have been developed:

Standard Acidic Conditions: Treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an anhydrous solvent such as 1,4-dioxane (B91453), are well-established methods. researchgate.netresearchgate.netnih.gov These protocols are efficient but require careful optimization to avoid side reactions with other acid-sensitive groups that may be present in the conjugate. acsgcipr.org

Catalytic Methods: To improve selectivity and reduce the harshness of the reaction, catalytic approaches have been explored. For instance, iron(III) salts have been shown to efficiently and selectively catalyze the cleavage of N-Boc groups, even in the presence of other protecting groups like N-Cbz (carboxybenzyl). csic.es This method offers a greener and more sustainable alternative to using stoichiometric amounts of strong acids. csic.es

Thermal Deprotection: In specialized applications, particularly within continuous flow systems, thermal deprotection offers a high degree of control. By carefully managing temperature and residence time, selective removal of a Boc group can be achieved without any acid catalyst. acs.orgresearchgate.net This method has demonstrated the ability to selectively deprotect one N-Boc group in the presence of a second, less labile N-Boc group, highlighting its potential for highly specific, sequential functionalization. acs.org

The selection of a deprotection method depends on the chemical nature of the conjugate and the desired final product.

Deprotection Strategy Reagents/Conditions Key Features Citations
Standard Acidolysis 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Fast, efficient, and widely used. Requires anhydrous conditions. Can be harsh on sensitive substrates. researchgate.netnih.gov
Catalytic Deprotection Catalytic iron(III) salts (e.g., FeCl₃)Milder conditions, sustainable, and highly selective for N-Boc over other groups like N-Cbz. Clean process requiring minimal purification. csic.es
Thermal Deprotection Heat (e.g., 150-230 °C) in a suitable solvent (e.g., TFE) within a continuous flow reactorAcid-free method. Allows for high selectivity through precise temperature control. Suitable for sequential deprotection. acs.orgresearchgate.net
Mild Acidic Hydrolysis Aqueous phosphoric acidEnvironmentally benign and mild. Selective for tert-butyl carbamates, esters, and ethers while tolerating other groups like Cbz carbamates. organic-chemistry.org

Role of the PEG3 Spacer in Conjugation Efficiency and Conjugate Properties

The poly(ethylene glycol) (PEG) component is not merely an inert scaffold but plays an active role in the crosslinker's performance. The "PEG3" designation indicates a discrete chain length of three ethylene (B1197577) glycol units. This short, flexible spacer significantly influences both the efficiency of the conjugation reaction and the physicochemical properties of the final conjugate. thermofisher.comprecisepeg.com

Steric Considerations in Macromolecular Conjugation

When linking large biomolecules, such as antibodies or enzymes, steric hindrance can be a major obstacle, preventing the reactive ends of a crosslinker from accessing their target functional groups on the protein surface. The PEG3 spacer helps to mitigate this issue.

Flexibility and Reach: The PEG chain is highly flexible, acting as a spacer arm that extends the iodoacetamide and NHS ester groups away from each other and from the core of any molecule they become attached to. thermofisher.comresearchgate.net This increased reach can bridge the distance between reactive sites on two different macromolecules or on a molecule and a surface, facilitating a more efficient conjugation process that might otherwise be sterically hindered. precisepeg.comnih.gov

Optimized Length: The length of the PEG spacer is a critical parameter. While a spacer can reduce steric hindrance, one that is too long could potentially fold back on itself, masking the reactive group, or lead to other undesirable properties. researchgate.netrsc.org Conversely, a spacer that is too short may not provide sufficient separation to overcome steric clashes. The PEG3 length is often a good compromise for many applications, providing adequate spacing without excessive length. Research on antibody-drug conjugates (ADCs) has shown that the length and even the architecture (linear vs. branched) of a PEG spacer can significantly impact conjugation efficiency and the drug-to-antibody ratio (DAR). rsc.orgamericanpharmaceuticalreview.com The effect of the spacer may be more pronounced when conjugation sites are less accessible or when less reactive chemistries are used. rsc.org

Factor Influence of PEG3 Spacer Effect on Conjugation Citations
Steric Hindrance Provides a flexible, extended arm.Reduces steric clashes between large molecules, improving access to reactive sites. thermofisher.comprecisepeg.comnih.gov
Conjugation Efficiency Spacer length influences accessibility of reactive groups.Can increase conjugation efficiency, but length must be optimized to prevent masking effects. May impact drug-to-antibody ratio (DAR). researchgate.netrsc.orgamericanpharmaceuticalreview.com
Flexibility The PEG chain is highly mobile.Allows the reactive groups to orient themselves for optimal reaction with target sites on biomolecules. thermofisher.comresearchgate.net

Impact on Hydrophilicity and Solubility of Resulting Conjugates

One of the most significant benefits of incorporating a PEG spacer is the enhancement of hydrophilicity. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer. wikipedia.orgnih.govfrontiersin.org

Prevent Aggregation: It helps to keep the modified molecules soluble and stable in aqueous buffers, both during the conjugation reaction and during subsequent storage and use. thermofisher.comresearchgate.net

Improve Reaction Conditions: The increased solubility of the crosslinker and any hydrophobic components allows conjugation reactions to be performed in aqueous environments with minimal or no organic co-solvents, which is often crucial for maintaining the native structure and function of biomolecules like proteins. rsc.org

Enhance Biocompatibility: The hydrophilic nature of PEG can "mask" hydrophobic or immunogenic parts of a molecule, potentially reducing immunogenicity and non-specific binding in biological systems. wikipedia.orgnih.govfrontiersin.org

Advanced Methodologies and Applications of Iodoacetamido Peg3 Nhs Ester in Academic Research

Bioconjugation Strategies for Biological Macromolecules

The unique chemical properties of Iodoacetamido-PEG3-NHS ester are leveraged in various bioconjugation strategies designed to modify proteins, peptides, and other biomolecules for functional analysis. The differential reactivity of its terminal functional groups—the iodoacetamide (B48618) for thiols and the NHS ester for amines—can be controlled by reaction conditions such as pH, allowing for either specific or broad labeling of macromolecules.

Table 1: Functional Group Reactivity and Reaction Conditions
Functional GroupTarget Residue/GroupResulting BondOptimal pH Range
IodoacetamideSulfhydryl (Cysteine)Thioether6.5 - 7.5
N-hydroxysuccinimide (NHS) EsterPrimary Amine (Lysine, N-terminus)Amide7.0 - 9.0

Modification of proteins and peptides with this compound allows researchers to introduce probes, tags, or other molecules to investigate protein structure, function, and interactions. The choice of labeling strategy depends on the desired outcome, whether it is a broad, non-selective modification or a precise, site-specific attachment.

The NHS ester moiety of the crosslinker is widely used for the non-selective labeling of proteins on primary amine groups. nih.gov Most proteins contain numerous lysine (B10760008) residues on their surface, in addition to the single α-amine at the N-terminus. Under neutral to alkaline conditions (pH 7–9), the NHS ester reacts efficiently with these solvent-accessible amines to form stable amide linkages. broadpharm.com

This approach is straightforward but typically results in a heterogeneous mixture of protein conjugates with varying numbers of labels attached at different positions. nih.gov The lack of site-specificity can sometimes interfere with protein structure or function, particularly if labeling occurs at a functionally critical site, such as an active site or a protein-protein interaction interface. nih.gov Despite this limitation, non-selective lysine labeling is a common and effective method for applications where a high degree of labeling is desired and precise stoichiometry is not critical.

While the iodoacetamide group of the crosslinker provides a direct route for site-specific labeling of cysteine residues, an advanced strategy exists to convert the amine-reactive NHS ester into a reagent for site-specific N-terminal cysteine labeling. axispharm.com This method leverages a chemical transformation mediated by 2-mercaptoethanesulfonic acid sodium salt (MESNA) to create a chemoselective thioester intermediate. nih.gov

The process involves two key steps:

Thioester Formation: The NHS ester is first reacted with MESNA. The thiol group of MESNA displaces the N-hydroxysuccinimide group, converting the NHS ester into a MESNA-thioester. nih.govnih.gov

Native Chemical Ligation (NCL)-like Reaction: This newly formed thioester is then reacted with a target protein that has been engineered to possess a unique cysteine residue at its N-terminus. The reaction proceeds via a mechanism analogous to native chemical ligation, where the N-terminal cysteine attacks the thioester to form a stable, native amide bond at the N-terminus. nih.gov

This methodology transforms a non-selective amine-labeling reagent into a tool for highly specific, stoichiometric labeling of a single, predetermined site on the protein. nih.gov It is particularly valuable for biophysical studies where a homogeneously labeled protein population is essential for accurate data interpretation. nih.gov

A primary application of this compound is to serve as a linker for attaching various reporter tags and probes to proteins. This is typically achieved by first reacting a reporter molecule containing a primary amine with the NHS ester end of the crosslinker. The resulting Iodoacetamido-PEG3-Reporter conjugate can then be covalently attached to a protein's cysteine residue(s) via the iodoacetamide group.

Table 2: Examples of Reporter Tags and Probes for Bioconjugation
Reporter TypeExamplePrimary Application
Fluorescent DyeFluorescein, RhodamineMST, Fluorescence Microscopy, FRET
Affinity TagBiotin (B1667282)Affinity Purification, Western Blotting, Immunoassays

Protein and Peptide Modification for Functional Studies

Incorporation of Reporter Tags and Probes
Fluorescent Dye Conjugation for Biophysical Assays (e.g., MST, imaging)

Attaching fluorescent dyes to proteins is crucial for studying protein-protein interactions, conformational changes, and subcellular localization. nih.gov MicroScale Thermophoresis (MST) is a powerful biophysical technique that measures binding affinities by detecting changes in the movement of a fluorescently labeled molecule through a temperature gradient. nih.gov For accurate MST analysis, a homogeneous, site-specifically labeled protein is highly desirable.

The strategies involving this compound are ideal for this purpose. A researcher can create a fluorescent probe by reacting an amine-modified dye with the NHS ester. This probe can then be attached to a unique cysteine residue on the target protein. The resulting fluorescently labeled protein can be used in MST experiments to determine binding affinities with high precision. nih.gov Similarly, these labeled proteins are essential for fluorescence microscopy techniques used to visualize protein localization and dynamics within living cells.

Biotinylation for Affinity Purification and Detection

Biotin is a high-affinity ligand for the proteins avidin (B1170675) and streptavidin, making it one of the most widely used affinity tags in molecular biology. The process of labeling a protein with biotin is known as biotinylation. biochempeg.com this compound can be used to conjugate biotin to a protein by first reacting the NHS ester with an amine-containing biotin derivative.

The resulting biotinylated protein can be used for several downstream applications:

Affinity Purification: The biotin tag allows the protein to be selectively captured from a complex mixture using streptavidin-coated beads or columns. biochempeg.com

Detection: In techniques like Western blotting or ELISA, the biotinylated protein can be detected with high sensitivity using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). nih.gov

This ability to specifically tag proteins with biotin facilitates their isolation and detection, enabling a wide array of experimental workflows in proteomics and molecular biology.

Cross-Linking Methodologies for Probing Protein-Protein Interactions and Structural Dynamics

This compound is a heterobifunctional cross-linking reagent that plays a significant role in the study of protein-protein interactions and the dynamic conformational changes of proteins. Its utility stems from the presence of two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetamide group, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer. smolecule.com The NHS ester targets primary amines, such as the side chain of lysine residues, forming stable amide bonds. thermofisher.com Concurrently, the iodoacetamide group specifically reacts with sulfhydryl groups, primarily found on cysteine residues, to create a stable thioether linkage. smolecule.com This dual reactivity allows for the covalent capture of transient or weak interactions between proteins, providing a molecular snapshot of their proximity in a complex.

The integrated PEG3 spacer is a critical feature of this cross-linker. It offers several advantages, including increased hydrophilicity, which can help to maintain the solubility of protein complexes during analysis. The PEG linker also provides a defined spatial separation between the conjugated proteins, which can be crucial for subsequent structural analysis by techniques such as mass spectrometry. nih.gov Studies have shown that PEG-based cross-linkers can be more effective at capturing protein dynamics compared to those with simple methylene (B1212753) backbones, as the polarity of the PEG chain enhances its accessibility to the protein surface. nih.gov

In a typical cross-linking experiment to probe protein-protein interactions, this compound is introduced to a mixture of proteins. The reaction is often carried out in a two-step process to control the conjugation. For instance, a protein rich in accessible lysines can first be reacted with the NHS ester. After removing the excess cross-linker, a second protein containing a reactive cysteine is introduced to react with the iodoacetamide moiety. The resulting cross-linked complex can then be isolated and analyzed to identify the interacting partners and the site of interaction.

Furthermore, this cross-linker is a valuable tool for investigating the structural dynamics of individual proteins. By introducing cysteine mutations at specific sites within a protein, researchers can use this compound to create intramolecular cross-links with nearby lysine residues. The efficiency of this cross-linking can provide information about the spatial proximity of these residues and how this distance changes in response to ligand binding or other conformational shifts. This approach, coupled with techniques like nuclear magnetic resonance (NMR) or mass spectrometry, offers insights into the dynamic nature of protein structures. nih.govnih.gov

FeatureDescriptionReference
Reactive Group 1 N-hydroxysuccinimide (NHS) ester smolecule.com
Target Residue 1 Primary amines (e.g., Lysine) thermofisher.com
Reactive Group 2 Iodoacetamide smolecule.com
Target Residue 2 Sulfhydryls (e.g., Cysteine) smolecule.com
Spacer Arm PEG3 (triethylene glycol) smolecule.com
PEGylation of Therapeutic Proteins and Peptides for Research-Stage Investigations

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, is a widely employed strategy to enhance their pharmacological properties. nih.gov In research-stage investigations, this compound serves as a valuable tool for site-specific PEGylation, allowing for a detailed examination of how the location and nature of the PEG moiety influence a biomolecule's activity and stability. mdpi.com The ability to direct PEGylation to specific sites is crucial for understanding structure-function relationships and for optimizing the design of next-generation protein and peptide therapeutics. mdpi.com

The heterobifunctional nature of this compound enables controlled, sequential PEGylation. For instance, a therapeutic peptide engineered to contain a single cysteine residue can be selectively modified at that position with the iodoacetamide group of the cross-linker. Subsequently, the NHS ester end can be used to conjugate another molecule or can be hydrolyzed to leave a PEGylated peptide with a terminal carboxylic acid. This precise control over the conjugation site is a significant advantage over traditional, non-specific PEGylation methods that often target multiple lysine residues, leading to heterogeneous products with variable biological activity. nih.gov

Research has demonstrated that site-specific PEGylation can significantly improve the pharmacokinetic profile of therapeutic proteins and peptides by increasing their hydrodynamic size, which reduces renal clearance and prolongs their circulation half-life. nih.govbiochempeg.com The PEG chain also provides a steric shield that can protect the biomolecule from proteolytic degradation and reduce its immunogenicity. creativepegworks.com By using this compound in preclinical studies, researchers can systematically evaluate how PEGylation at different sites affects receptor binding affinity, in vitro potency, and in vivo efficacy.

The following table summarizes the key advantages of using this compound for research-stage PEGylation studies:

AdvantageDescriptionReference
Site-Specificity Allows for precise attachment of the PEG chain to a predetermined site (e.g., a cysteine residue), enabling the study of structure-activity relationships. mdpi.com
Improved Pharmacokinetics Increases the hydrodynamic radius of the protein or peptide, leading to reduced renal clearance and a longer circulating half-life. nih.govbiochempeg.com
Enhanced Stability The PEG moiety can protect the biomolecule from enzymatic degradation. creativepegworks.com
Reduced Immunogenicity The steric hindrance provided by the PEG chain can mask epitopes, leading to a decreased immune response. creativepegworks.com

Antibody and Antibody-Drug Conjugate (ADC) Research

This compound is a versatile reagent in the field of antibody and antibody-drug conjugate (ADC) research. Its unique chemical properties facilitate the precise modification of antibodies and the construction of well-defined ADCs for preclinical evaluation.

Stochastic Lysine Conjugation in Antibody Functionalization

Stochastic lysine conjugation is a well-established method for attaching payloads to antibodies. creative-biolabs.com This approach utilizes the numerous accessible lysine residues on the antibody surface as conjugation sites. creative-biolabs.com The NHS ester moiety of this compound reacts readily with the primary amines of these lysine residues under mild pH conditions (typically pH 7-9) to form stable amide bonds. broadpharm.com

While this method is straightforward, it typically results in a heterogeneous mixture of ADC species with a distribution of drug-to-antibody ratios (DARs). nih.gov The location of the conjugated payload can also vary, which can impact the ADC's stability, pharmacokinetics, and efficacy. researchgate.net Despite this heterogeneity, stochastic lysine conjugation remains a valuable tool in early-stage ADC research for rapidly generating material for initial proof-of-concept studies. researchgate.net The this compound, in this context, provides a means to introduce a PEGylated linker with a reactive handle (the iodoacetamide) for subsequent payload attachment.

Cysteine-Directed Modification of Engineered Antibodies

To overcome the heterogeneity of stochastic lysine conjugation, researchers have turned to site-specific conjugation methods. One prominent approach involves the engineering of cysteine residues at specific locations on the antibody sequence. google.com These engineered cysteines provide unique reactive handles for conjugation with thiol-reactive reagents like the iodoacetamide group of this compound. smolecule.com

This strategy, often referred to as THIOMAB™ technology, allows for the production of homogeneous ADCs with a precisely controlled DAR and defined conjugation sites. nih.govresearchgate.net The process typically involves the partial reduction of the antibody to uncap the engineered cysteine residues, followed by conjugation with the iodoacetamide-containing linker-payload. nih.gov The mild reaction conditions required for the iodoacetamide-thiol reaction help to preserve the integrity of the antibody. The resulting homogeneous ADCs often exhibit improved therapeutic indices compared to their stochastically conjugated counterparts. nih.gov

Linker Integration in Homogeneous ADC Design Studies

The linker that connects the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, solubility, and the efficiency of drug release. biochempeg.com this compound serves as a valuable building block for constructing linkers in homogeneous ADC design studies. nih.gov The PEG3 spacer can enhance the solubility of the ADC, which is particularly important when dealing with hydrophobic payloads. biochempeg.com

Furthermore, the defined length of the PEG3 linker allows for systematic studies on how the distance between the antibody and the payload affects ADC activity. In the context of homogeneous ADCs generated via cysteine engineering, the this compound can be used to attach a variety of payloads with different release mechanisms. This modularity enables researchers to explore a wide range of ADC designs and to optimize the linker chemistry for a specific target and payload combination. nih.gov

The following table compares the different antibody conjugation strategies where this compound can be applied:

Conjugation StrategyKey FeaturesResulting ProductReference
Stochastic Lysine Conjugation Targets multiple accessible lysine residues.Heterogeneous mixture of ADCs with varying DARs. creative-biolabs.comnih.gov
Cysteine-Directed Modification Targets engineered cysteine residues at specific sites.Homogeneous ADCs with a defined DAR. google.comnih.gov
Linker Integration Studies Utilizes the PEG3 spacer to systematically vary linker properties.Homogeneous ADCs with well-defined linker characteristics. nih.govnih.gov

Oligonucleotide and Nucleic Acid Derivatization

The derivatization of oligonucleotides and nucleic acids is essential for a wide range of applications, including diagnostics, therapeutics, and fundamental biological research. This compound provides a versatile platform for the post-synthetic modification of these biomolecules.

In a common approach, an amino-modified oligonucleotide is first synthesized, typically with a primary amine introduced at the 3' or 5' terminus or at an internal position. nih.gov The NHS ester of this compound can then be reacted with this amine to form a stable amide bond, resulting in the attachment of the PEG3-iodoacetamide linker. nih.gov This reaction is generally efficient and proceeds under conditions that are compatible with the stability of the oligonucleotide.

The resulting iodoacetamide-functionalized oligonucleotide can then be conjugated to a variety of other molecules containing a thiol group. This two-step strategy allows for the modular assembly of complex oligonucleotide conjugates. For example, a thiol-containing peptide, protein, or fluorescent dye can be attached to the oligonucleotide for applications in targeted drug delivery, cellular imaging, or as a probe for studying nucleic acid-protein interactions.

The PEG3 spacer in this compound can also be beneficial in this context. It provides spatial separation between the oligonucleotide and the conjugated molecule, which can help to minimize steric hindrance and preserve the biological activity of both components. Additionally, the hydrophilic nature of the PEG linker can improve the aqueous solubility of the final conjugate, which is often a critical consideration in biological applications.

Recent research has also explored chemo-enzymatic methods for the site-specific derivatization of RNA strands. nih.gov While not directly employing this compound, these advanced techniques highlight the growing interest in precise nucleic acid modification, a field where versatile heterobifunctional linkers are of great value.

Labeling of Amino-Modified Oligonucleotides for Molecular Probes

The N-hydroxysuccinimide (NHS) ester group of this compound reacts efficiently with primary amines, such as those introduced at the 5' or 3' end of synthetic oligonucleotides, to form stable amide bonds. This reaction is a cornerstone for the development of sophisticated molecular probes. The iodoacetamide group remains available for subsequent conjugation to thiol-containing molecules, such as cysteine residues in peptides or thiol-modified fluorophores. smolecule.com

The general procedure for labeling amino-modified oligonucleotides involves dissolving the oligonucleotide in a suitable buffer, typically at a pH of 7-9, to ensure the primary amine is deprotonated and reactive. A solution of this compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) is then added to the oligonucleotide solution. google.com The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C. mdpi.com Purification of the labeled oligonucleotide is crucial to remove unreacted crosslinker and is often achieved through methods like ethanol (B145695) precipitation or chromatography.

Key Research Findings:

Site-Specific Labeling: The use of amino-modified oligonucleotides allows for the precise placement of the this compound at a predetermined location within the nucleic acid sequence. This site-specific labeling is critical for applications such as Förster Resonance Energy Transfer (FRET) probes and other distance-dependent assays.

Versatility in Probe Design: The dual reactivity of the crosslinker enables the creation of complex molecular probes. For instance, an oligonucleotide can first be labeled with the NHS ester end, and the exposed iodoacetamide group can then be used to attach a variety of moieties, including peptides for cellular targeting, enzymes for signal amplification, or fluorescent dyes for detection. smolecule.com

Improved Hybridization Properties: The hydrophilic PEG spacer can improve the solubility and hybridization characteristics of the resulting oligonucleotide conjugate, potentially reducing non-specific binding and enhancing target accessibility.

Parameter Condition Purpose Reference
Oligonucleotide 5'- or 3'-amino-modifiedProvides a primary amine for reaction with the NHS ester. mdpi.com
Buffer pH 7.0 - 9.0Ensures the amino group is deprotonated and nucleophilic. broadpharm.com
Solvent DMSO or DMFDissolves the this compound for addition to the aqueous reaction.
Reaction Time 2-12 hoursAllows for efficient conjugation of the crosslinker to the oligonucleotide. mdpi.com
Purification Ethanol precipitation, HPLCRemoves unreacted crosslinker and byproducts.

Surface Functionalization and Material Science Applications

The ability of this compound to react with both amines and thiols makes it a versatile tool for the surface functionalization of a wide array of materials, enabling the immobilization of biomolecules for various applications in material science.

Immobilization of Biomolecules onto Solid Supports for Assays and Sensing

The surface modification of nanoparticles with this compound allows for the covalent attachment of biomolecules, which is essential for their use in targeted drug delivery, diagnostic assays, and bio-separation. frontiersin.orgnih.gov The NHS ester can react with amine groups present on the surface of polymeric nanoparticles or on a silane-coated surface of magnetic nanoparticles. precisepeg.combiochempeg.com Subsequently, the iodoacetamide group can be used to immobilize thiol-containing biomolecules like antibodies or enzymes.

Detailed Research Findings:

Enhanced Biocompatibility and Stability: The PEG component of the linker can create a hydrophilic layer on the nanoparticle surface, which has been shown to reduce non-specific protein adsorption (fouling) and improve the colloidal stability of the nanoparticles in biological media. mdpi.com

Targeted Drug Delivery: By immobilizing targeting ligands such as antibodies or peptides onto the nanoparticle surface via the iodoacetamide group, researchers can create nanocarriers that specifically bind to and deliver therapeutic agents to diseased cells or tissues. frontiersin.org

Development of Immunoassays: Magnetic nanoparticles functionalized with antibodies using this crosslinker can be employed in immunomagnetic separation and immunoassays for the sensitive detection of biomarkers. nih.govnih.gov The magnetic core allows for easy separation and washing steps, simplifying the assay procedure.

Nanoparticle Type Surface Chemistry Biomolecule Immobilized Application
Magnetic (Iron Oxide) Amine-functionalized surfaceAntibody (via thiol group)Immunoassay, Cell Separation
Polymeric (e.g., PLGA) Amine groups on polymer backboneTargeting Peptide (via thiol group)Targeted Drug Delivery
Gold Thiol self-assembled monolayer with terminal aminesEnzyme (via thiol group)Biosensing

The covalent immobilization of biorecognition elements, such as enzymes or antibodies, onto the surface of a biosensor transducer is critical for its stability and performance. This compound can be utilized to create a stable and functional biointerface on various biosensor platforms. For instance, a sensor surface with available amine groups can be reacted with the NHS ester of the crosslinker. The subsequent reaction of the iodoacetamide group with a thiol-containing biorecognition molecule results in its covalent attachment.

Key Research Findings:

Controlled Orientation: While not directly controlled by this specific crosslinker, the two-step reaction process allows for a more controlled immobilization of biomolecules compared to single-step methods, which can be beneficial for maintaining their biological activity.

Signal Enhancement: The PEG spacer can extend the biorecognition molecule away from the sensor surface, potentially improving its accessibility to the target analyte and enhancing the sensor's response.

Reduced Non-specific Binding: The protein-repellent properties of the PEG chain can minimize the non-specific adsorption of interfering molecules from the sample matrix, leading to improved signal-to-noise ratios and enhanced sensor sensitivity.

Biosensor Platform Surface Functionalization Step 1 Biomolecule Immobilization Step 2 Potential Analyte
Gold Electrode Amine-terminated self-assembled monolayer + this compoundThiol-containing antibodySpecific protein biomarker
Graphene Field-Effect Transistor Amine functionalization + this compoundThiol-modified aptamerSmall molecule or protein
Optical Fiber Silanization with aminosilane (B1250345) + this compoundThiol-containing enzymeSubstrate of the enzyme

The creation of bioactive surfaces that can promote cell adhesion, proliferation, and function is a key area in tissue engineering and bioreactor design. This compound can be used to functionalize cell culture substrates and bioreactor surfaces with cell-adhesive peptides (e.g., containing the RGD sequence) or growth factors. A surface containing primary amine groups can be modified with the NHS ester, followed by the attachment of a thiol-containing bioactive molecule.

Key Research Findings:

Enhanced Cell Adhesion and Spreading: Surfaces modified with cell-adhesive peptides using this crosslinker can significantly improve the attachment and spreading of various cell types compared to unmodified surfaces.

Spatially Controlled Cell Growth: By patterning the functionalization with this compound, it is possible to create defined areas for cell attachment, allowing for the engineering of patterned cell cultures.

Improved Bioreactor Performance: In bioreactors, the immobilization of enzymes or antibodies on the reactor surfaces can enhance reaction efficiency and facilitate product purification. The stable covalent linkage provided by this crosslinker is advantageous for long-term bioreactor operation.

Development of Functionalized Coatings and Polymer Brushes

Functionalized coatings and polymer brushes are used to control the interfacial properties of materials, such as their wettability, biocompatibility, and reactivity. While specific research on this compound in this context is limited, the principles of its reactivity can be applied to the synthesis of such materials. For example, a polymer with pendant amine groups can be reacted with this compound to introduce thiol-reactive sites along the polymer backbone. google.com

Key Research Findings (Based on general principles of PEG-NHS esters):

Applications in Proteomics and Chemical Biology

This compound is a heterobifunctional crosslinker that possesses distinct reactive groups at either end of a three-unit polyethylene glycol (PEG) spacer. smolecule.com One end features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. smolecule.com The other end contains an iodoacetamide group, an alkylating agent that specifically forms a covalent thioether bond with the sulfhydryl group of cysteine residues. medchemexpress.comstanford.edu This dual reactivity, combined with the solubility-enhancing and flexible PEG linker, makes it a versatile tool in chemical proteomics for linking different molecular components or for tagging proteins in complex biological samples. stanford.eduresearchgate.net

N-Terminomics for Proteolytic Event Identification

The study of protein N-termini, or N-terminomics, is a critical subfield of proteomics for identifying proteolytic cleavage events, which are fundamental to many biological processes. nih.gov Methodologies in N-terminomics often rely on distinguishing the original N-termini of proteins from the "neo-N-termini" generated by protease activity. researchgate.net A common strategy involves blocking all primary amines in a sample before enzymatic digestion. nih.gov

The NHS ester moiety of this compound is well-suited for this initial blocking step. In a typical N-terminomics workflow, the reagent would be used to cap the original α-amines of protein N-termini and the ε-amines of lysine side chains. Following this blocking step, the protein mixture is digested with a specific protease, such as trypsin. This digestion generates new N-termini at the cleavage sites, while the newly formed C-terminal peptides possess a carboxyl group. The key distinction is that the original N-terminal peptides and all internal lysine-containing peptides are blocked, whereas the peptides generated by proteolytic cleavage now have a free α-amine. These neo-N-terminal peptides can then be selectively enriched or identified, allowing for the precise mapping of protease cleavage sites across the proteome. researchgate.net

The table below outlines a generalized workflow for N-terminomics where a reagent like this compound would be applied.

StepProcedureRole of this compound Moiety
1. Protein ExtractionIsolate total protein from cells or tissue.N/A
2. Amine BlockingProteins are treated with an amine-reactive reagent in their native or denatured state.The NHS ester group covalently attaches to all primary amines (protein N-termini and lysine ε-amines), effectively blocking them.
3. Proteolytic DigestionThe amine-blocked proteins are digested with a protease (e.g., trypsin).This step generates new, unblocked N-termini (neo-N-termini) at cleavage sites. The iodoacetamide group would remain reactive towards cysteine residues.
4. Enrichment of Neo-N-terminiPeptides with free N-termini are selectively isolated from the mixture of blocked peptides.N/A (Enrichment occurs based on the presence of the newly freed amine).
5. Mass Spectrometry AnalysisThe enriched peptides are analyzed by LC-MS/MS to determine their sequences.N/A
6. Data AnalysisSequences are mapped to the proteome to identify the exact sites of proteolytic cleavage.N/A

Activity-Based Protein Profiling (ABPP) Reagent Synthesis

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov These activity-based probes (ABPs) typically consist of a reactive group that covalently modifies an active site residue, a recognition element for targeting, and a reporter tag for detection and enrichment. mdpi.com

This compound is not an ABP itself but serves as a critical heterobifunctional linker for the modular synthesis of custom ABPs. Its utility lies in its ability to connect different components of an ABP. smolecule.com The iodoacetamide group can function as a reactive group targeting nucleophilic amino acids, most notably cysteine, which is often found in the active sites of enzymes like cysteine proteases and certain kinases. stanford.edumdpi.com The NHS ester end allows for the straightforward attachment of either a reporter tag (e.g., biotin, a fluorophore) or a recognition element that contains a primary amine.

For example, to create a targeted ABP, a small molecule inhibitor designed to bind a specific enzyme family (the recognition element) can be synthesized with an amine handle. This molecule is then reacted with this compound. The NHS ester couples with the amine on the recognition element, resulting in a new molecule where the targeting warhead is now linked via a flexible PEG spacer to the iodoacetamide reactive group. This synthesized probe can then be used to selectively label its target enzyme in a proteome.

The components of a typical activity-based probe and the role of this compound in its synthesis are detailed below.

ABP ComponentFunctionRole in Synthesis using this compound
Reactive Group Forms a covalent bond with a residue in the enzyme's active site.The iodoacetamide moiety serves as a reactive group for targeting cysteine residues.
Recognition Element Confers specificity by directing the probe to a particular enzyme or enzyme family.Can be attached to the linker by reacting an amine-containing recognition element with the NHS ester .
Linker Provides spatial separation between the reactive and reporter components and improves solubility.The PEG3 portion of the molecule acts as the linker.
Reporter Tag Enables visualization (fluorophore) or enrichment (biotin) of labeled proteins.An amine-containing reporter tag can be conjugated to the probe via the NHS ester .

Studying Post-Translational Modifications via Selective Tagging

Post-translational modifications (PTMs) are covalent alterations to proteins that dramatically expand the functional capacity of the proteome. cytoskeleton.com Many PTMs are dynamic and occur on a sub-stoichiometric fraction of a total protein pool, making their detection and characterization challenging. cytoskeleton.com Chemical probes are essential tools for selectively tagging and enriching proteins with specific PTMs.

This compound is particularly useful for developing reagents to study cysteine-based PTMs, such as S-palmitoylation, S-nitrosylation, or reversible oxidation states. The strategy involves chemically or enzymatically reversing the PTM to reveal a free cysteine thiol, which can then be selectively captured by the iodoacetamide group of a tagging reagent.

To achieve this, the NHS ester end of this compound is first reacted with an amine-containing reporter tag, such as biotin-amine, to create a bespoke cysteine-reactive tagging molecule (Iodoacetamido-PEG3-Biotin). This reagent can then be used in workflows to identify proteins bearing specific cysteine PTMs. For example, to identify S-palmitoylated proteins, a cell lysate is first treated to block all existing free thiols. Subsequently, the thioester bond of palmitoylation is cleaved with hydroxylamine, exposing the previously modified cysteine. The sample is then incubated with the Iodoacetamido-PEG3-Biotin reagent, which tags only these newly revealed thiols. The biotinylated proteins can be enriched with streptavidin beads and identified by mass spectrometry.

The table below summarizes the application of an iodoacetamide-based tagging reagent in the study of various cysteine PTMs.

Cysteine PTMWorkflow Step to Expose ThiolFunction of Iodoacetamide Tagging Reagent
S-palmitoylation Cleavage of the thioester bond with neutral hydroxylamine.Covalently labels the newly exposed cysteine thiol for enrichment.
S-nitrosylation Reduction of the S-nitroso group, typically using ascorbate.Captures the reduced cysteine, allowing for identification of nitrosylated proteins.
Disulfide Bonds Reduction of the disulfide bond to two free thiols using a reducing agent like DTT or TCEP.Tags the resulting free thiols to study protein redox state.
Sulfenylation (-SOH) Reduction of the sulfenic acid to a thiol using an agent like sodium arsenite.Allows for the selective capture and identification of proteins with this transient oxidative modification.

Analytical Methodologies for Characterization of Iodoacetamido Peg3 Nhs Ester Conjugates in Research

Spectroscopic Techniques

Spectroscopic methods are invaluable for providing rapid and non-destructive analysis of bioconjugates. They are particularly useful for quantifying the extent of labeling, especially when the attached molecule has distinct absorbance or fluorescence properties.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the concentration of proteins and many dye labels. mabion.eu For conjugates where a chromophoric dye is attached via a linker like Iodoacetamido-PEG3-NHS ester, UV-Vis spectroscopy allows for the determination of the dye-to-protein (D/P) ratio, also known as the degree of labeling (DOL). mt.comgbiosciences.com This is achieved by measuring the absorbance of the conjugate solution at two specific wavelengths: one at the absorbance maximum of the protein (typically 280 nm due to tryptophan and tyrosine residues) and the other at the absorbance maximum of the dye. mabion.euresearchgate.net

The Beer-Lambert law is applied to calculate the concentrations of the protein and the dye. mabion.eu A correction factor is necessary for the protein concentration calculation, as the dye may also absorb light at 280 nm. gbiosciences.com The D/P ratio is then calculated from the molar concentrations of the dye and the protein. mt.com

Table 1: Example Data for D/P Ratio Calculation of a Dye-Labeled Antibody

ParameterValue
A280 (conjugate)1.25
Amax (dye)0.60
Molar Extinction Coefficient of Protein (ε_protein)210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Dye (ε_dye)75,000 M⁻¹cm⁻¹
Correction Factor (CF = A280 of dye / Amax of dye)0.35
Calculated Protein Concentration 5.0 µM
Calculated Dye Concentration 8.0 µM
Calculated D/P Ratio 1.6

This table presents hypothetical data for illustrative purposes.

Fluorescence spectroscopy offers a highly sensitive method for characterizing conjugates labeled with fluorescent molecules (fluorophores). creative-proteomics.com This technique can be used to quantify the amount of label conjugated to a protein and to probe structural changes in the protein upon conjugation. creative-proteomics.comacs.org

For quantitative assessment, a standard curve is typically generated using known concentrations of the free fluorophore. The fluorescence emission of the conjugate is then measured under the same conditions, and the concentration of the conjugated fluorophore is determined from the standard curve. This information, combined with the protein concentration (often determined by UV-Vis absorbance at 280 nm), allows for the calculation of the labeling ratio. nih.govnih.gov It is crucial to remove any unbound dye before measurement to ensure accuracy. gbiosciences.com

Fluorescence spectroscopy can also provide qualitative information about the local environment of the fluorophore. Changes in the emission spectrum, such as shifts in wavelength or changes in intensity, can indicate alterations in the protein's conformation upon conjugation. creative-proteomics.com

Table 2: Research Findings on Fluorescence-Based Labeling Quantification

ProteinFluorophoreExcitation (nm)Emission (nm)Key Finding
Human Serum Albumin5-Iodoacetamidofluorescein494520Demonstrated a method for absolute quantification of cysteine-labeled proteins with high accuracy and a low limit of quantitation. nih.gov
Thioredoxind0/d5-iodoacetanilide--Used fluorescence to monitor the extent of reaction at specific cysteine residues over time. nih.gov
Generic ProteinVarious DyesVariesVariesChanges in fluorescence intensity and lifetime can indicate alterations in the local environment of the fluorophore, useful for studying protein folding and stability. creative-proteomics.com

This table is a summary of findings from various research articles and does not represent a single experiment.

Chromatographic Separation Techniques

Chromatography is a powerful tool for the purification and analysis of bioconjugates. Different chromatographic techniques can separate the conjugate from unreacted starting materials and identify impurities such as aggregates or fragments. lcms.cz

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a widely used method for analyzing the purity and aggregation state of this compound conjugates. biopharminternational.comtosohbioscience.com SEC is particularly effective in separating the larger conjugate from smaller, unreacted PEG linkers and other low-molecular-weight impurities. chromatographyonline.com

A significant application of SEC in conjugate analysis is the detection and quantification of aggregates, which are high-molecular-weight species that can form during the conjugation or storage process. tosohbioscience.comrsc.org The presence of aggregates is a critical quality attribute, as they can impact the efficacy and immunogenicity of therapeutic proteins. tosohbioscience.com SEC can be coupled with various detectors, such as UV, multi-angle light scattering (MALS), and refractive index (RI) detectors, to provide comprehensive information on the molecular weight, size, and conformation of the conjugate and any aggregates present. wyatt.comtheanalyticalscientist.comamazonaws.com

Table 3: Typical SEC Analysis Results for a PEGylated Protein

PeakRetention Time (min)SpeciesMolecular Weight (kDa) by SEC-MALSPurity (%) by UV 280 nm
18.5Aggregate>3002.5
210.2PEGylated Protein7096.0
312.1Unconjugated Protein501.5
415.3Free PEG Linker2Not Quantified

This table presents representative data and does not correspond to a specific commercial product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. nih.govpepdd.com It is a high-resolution technique that is well-suited for assessing the purity of this compound conjugates and determining the efficiency of the conjugation reaction. nih.gov

In a typical RP-HPLC analysis of a conjugation reaction mixture, the unconjugated protein, the PEGylated conjugate, and any unreacted linker can be separated. lcms.czcreative-biolabs.com The retention time of the conjugate is generally different from that of the starting protein due to the change in hydrophobicity imparted by the PEG linker. lcms.cz By comparing the peak areas of the conjugate and the unreacted protein, the conjugation efficiency can be estimated. RP-HPLC is also effective at separating different isoforms of the conjugate if the PEGylation occurs at multiple sites with different hydrophobic environments.

Table 4: RP-HPLC Data for Monitoring a Protein Conjugation Reaction

Time PointUnconjugated Protein Peak Area (%)Conjugated Protein Peak Area (%)Conjugation Efficiency (%)
0 hr10000
1 hr455555
2 hr158585
4 hr59595

This table illustrates a typical time-course experiment to determine optimal reaction time.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight information and can be used to identify the sites of conjugation. acs.orgnih.gov When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for the in-depth characterization of bioconjugates. nih.govacs.orgenovatia.com

For intact mass analysis, the conjugate is introduced into the mass spectrometer, and the resulting mass spectrum reveals the molecular weight of the different species present. This can confirm the successful conjugation of the this compound and can also be used to determine the distribution of species with different numbers of attached linkers (the drug-to-antibody ratio, or DAR, in the case of antibody-drug conjugates). nih.govlcms.cz

Peptide mapping is another MS-based technique used to identify the specific amino acid residues that have been modified. enovatia.com The conjugate is enzymatically digested into smaller peptides, which are then separated by LC and analyzed by tandem MS (MS/MS). By comparing the peptide map of the conjugate to that of the unconjugated protein, the peptides containing the modification can be identified, and the exact site of attachment can often be pinpointed. enovatia.com It is important to be aware of potential artifacts, as iodoacetamide (B48618) has been reported to cause side reactions, such as the derivatization of methionine, and fragmentation of the derivatized methionine in the mass spectrometer. researchgate.net

Table 5: Mass Spectrometry Data for a Monoclonal Antibody Conjugate

Analytical MethodParameter MeasuredResult
Intact Mass Analysis (LC-MS)Molecular Weight of Unconjugated mAb148,050 Da
Intact Mass Analysis (LC-MS)Molecular Weight of Conjugated mAb (1 linker)148,627 Da
Intact Mass Analysis (LC-MS)Calculated Mass of Linker577 Da
Peptide Mapping (LC-MS/MS)Site of ConjugationCysteine 220 on the Heavy Chain

This table provides an example of the types of data obtained from mass spectrometric analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Conjugate Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of large, thermally labile molecules such as proteins and peptides, making it highly suitable for confirming the successful conjugation of this compound to a target biomolecule. nih.gov ESI-MS generates multiply charged ions from the analyte in solution, allowing for the determination of molecular weights of large molecules with high accuracy. nih.gov

When a protein or peptide is conjugated with this compound, its molecular weight increases by a predictable amount corresponding to the mass of the linker. ESI-MS can detect this mass shift, thereby confirming the covalent attachment of the linker. The process involves introducing the sample solution into the ESI source, where a fine spray of charged droplets is produced. nih.gov Solvent evaporation leads to an increase in charge density, eventually ejecting the analyte ions into the gas phase for mass analysis. nih.gov

The resulting ESI mass spectrum for a protein typically shows a distribution of multiple charge states. enovatia.com Deconvolution of this spectrum yields the zero-charge mass of the protein. enovatia.com By comparing the deconvoluted mass of the unconjugated protein with that of the this compound conjugate, the number of attached linkers can be determined.

Table 1: Theoretical Mass Shifts upon Conjugation with this compound

ComponentMolecular Weight (Da)
This compound486.3
Leaving Group (NHS)115.1
Mass added per conjugation371.2

Note: The mass added corresponds to the Iodoacetamido-PEG3 portion after reaction with a primary amine, where the N-hydroxysuccinimide (NHS) group is released.

Challenges in the ESI-MS analysis of PEGylated proteins can arise from the polydispersity of some PEG reagents; however, this compound is a discrete-length PEG (dPEG®) reagent, which simplifies the mass spectrum. enovatia.com Nevertheless, the presence of multiple conjugation products (e.g., mono-, di-, tri-conjugated species) can lead to complex spectra that require sophisticated deconvolution software for interpretation. enovatia.com

Tandem Mass Spectrometry (MS/MS) for Mapping Modification Sites on Proteins and Peptides

While ESI-MS can confirm conjugation, tandem mass spectrometry (MS/MS) is required to identify the specific amino acid residues where the this compound has attached. ijs.si This technique, often referred to as peptide mapping, provides detailed structural information about the conjugate. ijs.sinih.gov

The general workflow for peptide mapping involves the following steps:

Proteolytic Digestion: The protein conjugate is enzymatically digested, typically with trypsin, into smaller peptides. phenomenex.com Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, generating a predictable set of peptides. phenomenex.com

Chromatographic Separation: The resulting peptide mixture is separated using liquid chromatography (LC), most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

MS and MS/MS Analysis: The separated peptides are introduced into the mass spectrometer. In the first stage (MS), the mass-to-charge ratio (m/z) of the intact peptides is measured. Specific peptide ions (precursor ions) are then selected and fragmented in a collision cell. nih.gov The resulting fragment ions (product ions) are analyzed in the second stage (MS/MS), generating a fragmentation spectrum. nih.gov

The fragmentation pattern in the MS/MS spectrum provides sequence information for the peptide. scispace.com When a peptide is modified with this compound, the mass of the modified amino acid residue will be increased. This mass shift will be reflected in the fragment ions containing the modified residue, allowing for the precise localization of the conjugation site. researchgate.net

The this compound has two reactive ends: the iodoacetamide group, which reacts with sulfhydryl groups on cysteine residues, and the NHS ester, which reacts with primary amines on lysine residues and the N-terminus. smolecule.com MS/MS can distinguish between these two types of modifications.

Table 2: Common Amino Acid Residues Modified by this compound and their Mass Shifts in MS/MS Analysis

Target ResidueReactive Group of LinkerCovalent Bond FormedMass Addition to Residue (Da)
CysteineIodoacetamideThioether371.2
LysineNHS EsterAmide371.2
N-terminusNHS EsterAmide371.2

Note: The mass addition is the same for both reaction types as the entire Iodoacetamido-PEG3 moiety is attached.

The use of iodoacetamide as an alkylating agent for cysteine residues is a well-established technique in proteomics. nih.govrockefeller.edu However, side reactions with other residues can occur, which can also be identified through careful analysis of MS/MS data. nih.govresearchgate.net

Electrophoretic Methods (e.g., SDS-PAGE) for Visualizing Conjugation

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the results of a conjugation reaction. iosrjournals.org It separates proteins based on their molecular weight. iosrjournals.org In the presence of SDS, proteins are denatured and coated with a negative charge, causing them to migrate through the polyacrylamide gel towards the positive electrode when an electric field is applied. Smaller proteins migrate more quickly through the gel matrix than larger ones.

When a protein is successfully conjugated with one or more this compound molecules, its total molecular weight increases. This increase in mass results in a slower migration rate in the SDS-PAGE gel, causing the band corresponding to the conjugated protein to appear higher up on the gel compared to the band of the unconjugated protein. nih.gov

Table 3: Expected Observations in SDS-PAGE Analysis of this compound Conjugation

SampleExpected Molecular WeightExpected Migration in Gel
Unconjugated ProteinBase Molecular WeightFaster
Mono-conjugated ProteinBase MW + ~371 DaSlower than unconjugated
Di-conjugated ProteinBase MW + ~742 DaSlower than mono-conjugated

While SDS-PAGE is a valuable tool for qualitatively assessing the extent of conjugation, it has some limitations, particularly with PEGylated proteins. The PEG moiety can lead to a disproportionately large apparent molecular weight, and bands may appear smeared or broadened. nih.gov This is thought to be due to interactions between the PEG chain and the SDS, as well as the increased hydrodynamic radius of the PEGylated protein. nih.govnih.gov Despite these limitations, SDS-PAGE remains a simple, accessible, and informative method for the initial visualization of conjugation success. iosrjournals.org For higher resolution and more accurate characterization, native PAGE, which separates proteins based on both size and charge under non-denaturing conditions, can be a useful alternative. nih.gov

Challenges and Future Directions in Research Utilizing Iodoacetamido Peg3 Nhs Ester

Overcoming Heterogeneity in Protein Conjugation

A primary challenge in utilizing Iodoacetamido-PEG3-NHS ester lies in the heterogeneity of the resulting protein conjugates. The NHS ester moiety reacts with primary amines, which are abundant on the surface of most proteins due to the presence of multiple lysine (B10760008) residues and the N-terminus. nih.gov This can lead to a stochastic distribution of the linker on the protein surface, resulting in a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions. This heterogeneity can complicate downstream applications and analyses, making it difficult to achieve a consistent product. medchemexpress.com

The dual-reactivity of this compound can be leveraged to mitigate this heterogeneity to some extent. By performing a sequential reaction, one can first target the less abundant cysteine residues with the iodoacetamide (B48618) group, purify the singly-labeled intermediate, and then react the NHS ester with the amine groups of a second protein. This two-step process can help to control the stoichiometry and site of conjugation, leading to a more homogeneous product. iu.edu

Table 1: Factors Contributing to Heterogeneity in Protein Conjugation
FactorDescriptionPotential Mitigation Strategy
Multiple Reactive SitesAbundance of lysine residues and N-termini on protein surfaces leads to multiple potential conjugation sites for the NHS ester.Sequential reaction targeting less abundant residues (e.g., cysteines) first.
Variability in Residue AccessibilityThe accessibility of amine and thiol groups can vary depending on the protein's tertiary structure, leading to inconsistent labeling.Optimization of reaction conditions (pH, temperature) to favor conjugation at more accessible sites.
Reaction StoichiometryControlling the molar ratio of the linker to the protein is crucial but can be challenging, leading to a mixture of products with different degrees of labeling.Careful control of reagent concentrations and reaction times.

Strategies for Enhancing Site-Specificity in Complex Biological Milieus

Achieving site-specific conjugation in a complex biological environment, such as a cell lysate, presents a significant hurdle. The presence of numerous proteins and other nucleophiles can lead to non-specific binding and off-target reactions. Enhancing the site-specificity of this compound in such milieus is a key area of research.

One strategy involves the genetic introduction of a uniquely reactive cysteine residue at a specific site on the target protein. This allows for the precise attachment of the iodoacetamide moiety of the linker, followed by the reaction of the NHS ester with a molecule of interest. This approach has been successfully used to create site-specific antibody-drug conjugates. nih.gov Another approach is to exploit the differential reactivity of specific amino acid residues based on their local microenvironment within the protein structure. For instance, the pKa of a particular lysine or cysteine residue can be influenced by neighboring amino acids, making it more or less reactive at a given pH. By carefully controlling the reaction pH, it is possible to favor conjugation at a specific site. nih.gov

Minimizing Off-Target Reactivity and Reagent Hydrolysis in Aqueous Systems

The NHS ester component of this compound is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired conjugation to primary amines. nih.gov The rate of hydrolysis increases with pH, which can be problematic as the optimal pH for the reaction of NHS esters with amines is typically between 7 and 9. nih.gov This hydrolysis not only reduces the efficiency of the conjugation reaction but also generates N-hydroxysuccinimide as a byproduct, which can complicate purification.

To minimize hydrolysis, reactions are often carried out in buffers with a pH at the lower end of the optimal range (around 7.2-7.5) and at reduced temperatures. Furthermore, the NHS ester reagent should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous protein solution. nih.gov The iodoacetamide group, while more specific for thiols, can also exhibit some off-target reactivity with other nucleophiles, such as histidine, particularly at higher pH values. axispharm.com Therefore, careful control of the reaction pH is critical for minimizing both NHS ester hydrolysis and off-target reactions of the iodoacetamide group.

Table 2: Strategies to Minimize Off-Target Reactivity and Hydrolysis
ChallengeStrategyKey Parameters to Control
NHS Ester HydrolysisPerform reaction at a lower pH within the optimal range.pH (7.2-7.5), Temperature (4°C to room temperature).
NHS Ester HydrolysisPrepare fresh reagent solutions in dry organic solvent.Solvent (anhydrous DMSO/DMF), Time (use immediately after dissolution).
Iodoacetamide Off-Target ReactivityMaintain a pH that favors thiol reactivity over reaction with other nucleophiles.pH (typically around 7.0-8.5 for iodoacetamide).

Development of Robust and Scalable Research Protocols

Transitioning from small-scale laboratory experiments to larger, more scalable production of bioconjugates using this compound presents several challenges. At a larger scale, issues such as efficient mixing, temperature control, and the timely addition of reagents become more critical to ensure a consistent and reproducible product. smolecule.com The purification of the final conjugate from unreacted reagents and byproducts can also become more complex and costly at a larger scale.

Developing robust and scalable protocols requires careful optimization of all reaction parameters, including protein and reagent concentrations, buffer composition, pH, temperature, and reaction time. The use of design of experiment (DoE) methodologies can be valuable in systematically exploring these parameters to identify the optimal conditions for a given conjugation reaction. medchemexpress.com Furthermore, the development of efficient and scalable purification methods, such as tangential flow filtration or chromatography, is essential for obtaining a high-purity product.

Emerging Applications in Multi-Step Bioconjugation Cascades

The dual-reactive nature of this compound makes it well-suited for use in multi-step bioconjugation cascades, where multiple molecules are sequentially added to a protein scaffold. For example, a protein could first be labeled at a cysteine residue with the iodoacetamide end of the linker. The NHS ester can then be used to attach a second molecule. If the second molecule contains another unique functional group, this can serve as a handle for a subsequent "click chemistry" reaction, allowing for the attachment of a third component. upenn.edu This approach enables the construction of highly complex and multifunctional protein conjugates. Such cascades are being explored for applications in areas like targeted drug delivery, where a single protein carrier can be decorated with a targeting ligand, a therapeutic agent, and an imaging agent. nih.gov

Integration into Novel Chemical Biology Tool Development and Biomaterial Engineering

The unique properties of this compound are also being leveraged in the development of novel chemical biology tools and in the field of biomaterial engineering. For instance, this linker can be used to create activity-based probes (ABPs) for studying enzyme function. upenn.edunih.gov An ABP typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin). The iodoacetamide group can serve as the reactive "warhead" for targeting cysteine-containing enzymes, while the NHS ester can be used to attach the reporter tag. nih.govbroadpharm.com

In biomaterial engineering, this compound and similar heterobifunctional PEG linkers are being used to create functionalized hydrogels for 3D cell culture and tissue engineering. semanticscholar.org For example, a hydrogel scaffold can be functionalized with proteins or peptides that promote cell adhesion and growth. The iodoacetamide group can be used to attach the linker to cysteine-containing peptides, while the NHS ester can react with amine groups on the hydrogel polymer backbone, thus tethering the bioactive molecules to the scaffold. semanticscholar.org

Q & A

Q. What is the dual reactivity of Iodoacetamido-PEG3-NHS ester, and how does it enable site-specific bioconjugation?

this compound contains two functional groups: an NHS ester (reacts with primary amines, e.g., lysine residues) and an iodoacetamide group (reacts with thiols, e.g., cysteine residues). This heterobifunctionality allows sequential conjugation of amine- and thiol-containing molecules. The PEG3 spacer enhances solubility and reduces steric hindrance. For optimal results:

  • Perform amine coupling first at pH 8.0–8.5 (e.g., in PBS or HEPES buffer).
  • Quench excess NHS ester with Tris-HCl (pH 7.4) before adding thiol-containing targets at pH 6.5–7.5 to minimize disulfide scrambling .

Q. How should reaction stoichiometry be optimized to avoid overmodification of proteins?

Use a 5–10 molar excess of this compound relative to the target protein. Overmodification can disrupt protein function. Monitor conjugation efficiency via:

  • SDS-PAGE : Shift in molecular weight.
  • Ellman’s assay : Quantify free thiols pre-/post-reaction.
  • Adjust ratios empirically based on the protein’s amine/thiol accessibility .

Q. What buffer conditions are critical for maintaining the stability of this compound during reactions?

  • Avoid amine-containing buffers (e.g., Tris, glycine) during NHS ester activation. Use borate or phosphate buffers (pH 7.0–9.0).
  • For thiol reactions, include EDTA (1–5 mM) to chelate metal ions that promote oxidation.
  • Store the reagent in anhydrous DMF or DMSO at -20°C to prevent hydrolysis .

Advanced Questions

Q. How can researchers resolve conflicting data when characterizing crosslinking efficiency using mass spectrometry (MS)?

Discrepancies between expected and observed molecular weights may arise from:

  • Incomplete quenching : Residual NHS ester reacts with MS matrix components. Confirm quenching with Tris-HCl.
  • Thiol oxidation : Use reducing agents (e.g., TCEP) to maintain cysteine accessibility.
  • PEG heterogeneity : PEG spacers exhibit polydispersity, causing broad MS peaks. Employ high-resolution MS (e.g., MALDI-TOF) and deconvolute spectra .

Q. What strategies minimize non-specific binding when using this compound in live-cell labeling?

  • Pre-blocking : Treat cells with BSA (1–5%) to occupy non-specific binding sites.
  • Temperature control : Conduct reactions at 4°C to reduce endocytosis.
  • Dual-step labeling : First conjugate NHS ester to extracellular amine-rich regions, then introduce thiol-reactive probes .

Q. How does PEG3 spacer length impact the efficacy of Förster Resonance Energy Transfer (FRET) in protein interaction studies?

Shorter spacers (e.g., PEG3 vs. PEG4) reduce the distance between FRET pairs (e.g., donor and acceptor fluorophores), increasing energy transfer efficiency. However, excessively short spacers may sterically hinder binding. Validate via:

  • Molecular dynamics simulations : Predict optimal spacer length for target proteins.
  • FRET efficiency assays : Compare emission ratios using PEG3 vs. PEG4 derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.